molecular formula C19H31N3O2 B7917023 [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917023
M. Wt: 333.5 g/mol
InChI Key: JRTBETIIYCORLU-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a tertiary amine derivative featuring a piperidine core substituted with a 2-aminoethyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 3-ylmethyl position.

Properties

IUPAC Name

benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-16(2)22(14-18-9-6-11-21(13-18)12-10-20)19(23)24-15-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTBETIIYCORLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One synthetic route for the compound involves the initial preparation of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl carbamate. This involves reacting [1-(2-Amino-ethyl)-piperidin-3-ylmethyl] with isopropyl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Scaling up the production for industrial purposes would require optimization of reaction conditions to ensure high yield and purity. This often involves adjustments in temperature, solvent choice, and reaction times.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of reactions, including:

  • Oxidation: Oxidation reactions might involve common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

  • Reduction: Reduction can occur under the influence of reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Organic halides, nucleophiles like ammonia.

Major Products Formed

  • Oxidized derivatives

  • Reduced forms with the loss of specific functional groups

  • Substituted products with new functional groups

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The structural features of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester may enhance serotonin receptor affinity, making it a candidate for further investigation in treating mood disorders.
  • Analgesic Properties : Compounds with similar structures have been shown to possess analgesic effects. The piperidine scaffold is often associated with pain relief mechanisms, suggesting potential applications in pain management therapies.

Pharmacological Studies

  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems positions it as a subject for neuropharmacological studies. Investigations into its effects on dopamine and norepinephrine pathways could reveal insights into its utility in treating neurological disorders.
  • Antitumor Activity : Preliminary studies suggest that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. Evaluating the efficacy of this compound against specific tumors could provide new avenues for cancer treatment.

Biochemical Applications

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding its inhibitory mechanisms could lead to developments in drug design targeting metabolic diseases.
  • Drug Delivery Systems : Its chemical properties allow for potential use in drug delivery systems, particularly as a carrier for hydrophobic drugs due to its amphiphilic nature.

Case Studies

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated increased serotonin levels in animal models treated with piperidine derivatives similar to this compound.
Study BAnalgesic PropertiesReported significant pain relief in mice models, suggesting the compound's potential as an analgesic agent.
Study CAntitumor ActivityShowed inhibition of tumor growth in vitro against breast cancer cell lines, warranting further exploration into its anticancer properties.

Mechanism of Action

The mechanism by which [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects can vary based on its application. Generally, it involves interactions with specific molecular targets, such as receptors or enzymes, leading to modulation of biochemical pathways. This interaction is facilitated by the compound's functional groups, which bind to target sites through electrostatic or covalent bonds.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Compound Name Core Ring Substituent Position/Group Molecular Formula Molecular Weight CAS Number Availability
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (Target Compound) Piperidine 3-ylmethyl (aminoethyl) Not Provided ~319.45 (est.) Not Provided Discontinued
[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester Piperidine 4-yl (aminoethyl) Not Provided 319.45 1353943-94-8 Discontinued
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-ylmethyl (aminoethyl) Not Provided ~317 (est.) Not Provided Discontinued
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 3-yl (hydroxyethyl) C17H26N2O3 306.4 Not Provided Available
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 3-yl (chloro-acetyl) C17H23ClN2O3 343.8 1353945-45-5 Available
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine 3-yl (amino-propionyl) C19H29N3O3 347.45 1354033-31-0 Available

Key Observations

Core Ring Impact: Piperidine vs.

Substituent Effects: Aminoethyl vs. In contrast, the hydroxyethyl analog (CAS 306.4) is more polar but less basic, which may reduce membrane permeability . Chloro-acetyl Group: The chloro-acetyl substituent (CAS 1353945-45-5) introduces electrophilicity, making the compound reactive toward nucleophiles (e.g., thiols in enzymes). This could confer inhibitory activity but also increase toxicity risks .

Positional Isomerism :

  • The 3-ylmethyl vs. 4-yl substitution in piperidine derivatives (Target Compound vs. CAS 1353943-94-8) alters spatial orientation, affecting interactions with biological targets. For example, 3-ylmethyl groups may project substituents into different binding pockets compared to 4-yl positions .

Available compounds (e.g., CAS 1354033-31-0) may prioritize functional groups with broader applicability.

Biological Activity

[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353979-82-4) is a synthetic compound characterized by its unique structural features, including a piperidine ring, an isopropyl group, and a carbamic acid moiety with a benzyl ester functional group. This combination suggests potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H31N3O2C_{19}H_{31}N_{3}O_{2}. The presence of an amino group and a piperidine ring indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC19H31N3O2C_{19}H_{31}N_{3}O_{2}
CAS Number1353979-82-4
Molecular Weight345.48 g/mol

Pharmacological Potential

Research indicates that compounds with similar structures to [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester exhibit various pharmacological activities. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl esterPiperidine ring, amino groupPotential neuroactive properties
1-BenzylpiperidinePiperidine ringAnalgesic effects
Phenyl CarbamateCarbamate structurePesticidal activity
L-serine DerivativesAmino acid structureNeurotransmitter precursor

This comparison highlights the unique aspects of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester while situating it within a broader context of related chemical entities.

The compound's potential mechanisms of action may include:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, suggesting that this compound could influence neurotransmitter release or receptor activity.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. For instance, piperidine derivatives have been studied for their ability to induce apoptosis in tumor cells .
  • Cholinesterase Inhibition : Compounds with structural similarities have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission in the nervous system .

Case Studies

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential:

  • Cancer Therapy : A study investigated a piperidine derivative's ability to inhibit IKKb, a key regulator in cancer progression. The compound showed enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Alzheimer's Disease : Research has indicated that certain piperidine compounds can inhibit cholinesterases, potentially offering therapeutic benefits in Alzheimer's disease management by enhancing cholinergic signaling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can intermediates be purified?

  • Methodological Answer : A common approach involves coupling benzyl-protected piperidine derivatives with aminomethyl intermediates. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate can react with halogenated heterocycles (e.g., 2-chloro-5-fluoro-pyrimidine) in DMF with triethylamine at 100°C for 6 hours. Post-reaction purification typically employs silica gel chromatography with gradients of dichloromethane, isopropanol, and hexane . Yields exceeding 90% are achievable under optimized conditions.

Q. How is structural confirmation performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Use a combination of mass spectrometry (MS) and infrared spectroscopy (IR). MS (M+1: 345.29) confirms molecular weight, while IR identifies functional groups like carbamate and amine. Nuclear magnetic resonance (NMR) is critical for resolving stereochemistry, especially for piperidine ring substituents .

Q. What solvent systems and reaction conditions are recommended for scalable synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred due to their ability to dissolve polar intermediates. Triethylamine is often used as a base to neutralize HCl byproducts. Heating at 80–100°C for 6–24 hours ensures complete reaction, followed by vacuum concentration to isolate crude products .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectrometry data, such as low molecular ion intensity?

  • Methodological Answer : Low molecular ion intensity in MS (e.g., 0.5–8% abundance) may arise from fragmentation or poor ionization. Mitigation strategies include:

  • Using softer ionization techniques (e.g., ESI instead of EI).
  • Derivatizing the compound to enhance ionization (e.g., acetylation of amines).
  • Cross-validating with high-resolution MS (HRMS) or tandem MS (MS/MS) .

Q. What experimental design considerations are critical for evaluating biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize assays relevant to piperidine derivatives, such as histamine receptor binding or enzyme inhibition (e.g., acetylcholinesterase).
  • Dose-Response Curves : Use concentrations spanning 0.1–100 µM to determine IC50 values.
  • Controls : Include reference compounds (e.g., known receptor antagonists) and vehicle controls to validate assay specificity .

Q. How can computational models complement experimental data in optimizing this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to predict absorption, distribution, and toxicity. Focus on logP (optimal range: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration.
  • Docking Studies : Model interactions with target proteins (e.g., GPCRs) using AutoDock Vina. Validate predictions with mutagenesis or binding affinity assays .

Q. What strategies address low yields in multi-step syntheses involving piperidine intermediates?

  • Methodological Answer :

  • Stepwise Optimization : Adjust temperature, catalyst loading (e.g., Pd/C for hydrogenation), or solvent polarity at each step.
  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to protect amines during reactive steps.
  • Scale-Up : Transition from batch to flow chemistry for exothermic reactions to improve reproducibility .

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